Cas no 89132-12-7 (Benzenamine, N-hexyl-N-methyl-4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-)

Benzenamine, N-hexyl-N-methyl-4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- structure
89132-12-7 structure
Product Name:Benzenamine, N-hexyl-N-methyl-4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-
CAS No:89132-12-7
MF:C25H28N6O2
MW:444.528824806213
CID:611255
PubChem ID:71322291
Update Time:2025-04-19

Benzenamine, N-hexyl-N-methyl-4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N-hexyl-N-methyl-4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-
    • N-hexyl-N-methyl-4-[[4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]aniline
    • N-Hexyl-N-methyl-4-[(E)-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}diazenyl]aniline
    • DTXSID00751989
    • 89132-12-7
    • Inchi: 1S/C25H28N6O2/c1-3-4-5-6-19-30(2)24-15-11-22(12-16-24)28-26-20-7-9-21(10-8-20)27-29-23-13-17-25(18-14-23)31(32)33/h7-18H,3-6,19H2,1-2H3/b28-26+,29-27+
    • InChI Key: DPIWFKQFLPIRBS-TUUFZWAFSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)N(C)CCCCCC)=O

Computed Properties

  • Exact Mass: 444.22737416g/mol
  • Monoisotopic Mass: 444.22737416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 613
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.8
  • Topological Polar Surface Area: 98.5Ų
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